Product packaging for 3-(4-Phenylpiperazin-1-yl)propan-1-amine(Cat. No.:CAS No. 20529-19-5)

3-(4-Phenylpiperazin-1-yl)propan-1-amine

Número de catálogo: B1266910
Número CAS: 20529-19-5
Peso molecular: 219.33 g/mol
Clave InChI: KNLCRNWJXCLJHQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Contextualization within Piperazine (B1678402) Chemistry Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a privileged scaffold in medicinal chemistry. Its structural rigidity, conformational flexibility, and ability to engage in diverse intermolecular interactions make it a valuable component in drug design. Phenylpiperazine derivatives, in particular, are a well-established class of compounds that have been extensively studied for their interactions with various biological targets. acs.org

These derivatives are integral to drugs targeting the central nervous system and cardiovascular system. rsc.org For instance, many N-phenylpiperazine compounds are known to interact with α1-adrenoceptors. rsc.org The phenylpiperazine moiety often serves as a crucial pharmacophore that can slide between nucleic acid bases, participating in π-π stacking interactions, which is a key mechanism in the activity of some anticancer agents. nih.gov Research has also extended into agrochemicals, where phenylpiperazine derivatives have been synthesized and evaluated for their acaricidal (mite-killing) activity. nih.gov The versatility of the piperazine core allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological properties of the resulting molecules.

Overview of its Role as a Key Intermediate in Medicinal Chemistry and Drug Discovery

3-(4-Phenylpiperazin-1-yl)propan-1-amine serves as a quintessential example of a "building block" in organic synthesis. enamine.net Its structure features a primary amine group at the end of a propyl chain, which is a reactive handle for a variety of chemical transformations. This terminal amine allows for the straightforward formation of amides, sulfonamides, and other functional groups, making the compound a valuable starting material for constructing more complex molecules. nih.gov

Its role as a key intermediate is highlighted in the synthesis of novel compounds where the 3-(4-phenylpiperazin-1-yl)propyl moiety is incorporated into a larger molecular framework. For example, it has been used directly in the synthesis of a new series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. nih.gov The availability of this compound from chemical suppliers, sometimes categorized as a research chemical or an impurity, underscores its utility as a precursor in multi-step synthetic pathways. clearsynth.compharmint.net The synthesis of related structures often involves the reaction of a phenylpiperazine core with a suitable electrophile to introduce the propanamine side chain or a precursor to it. prepchem.com

Table 1: Chemical Identity of this compound

IdentifierValueSource
IUPAC Name 3-(4-phenyl-1-piperazinyl)propylamine sigmaaldrich.com
CAS Number 20529-19-5 clearsynth.com
Molecular Formula C13H21N3 uni.lu
Molecular Weight 219.33 g/mol uni.lu
InChI Key KNLCRNWJXCLJHQ-UHFFFAOYSA-N sigmaaldrich.com
SMILES C1CN(CCN1CCCN)C2=CC=CC=C2 uni.lu

Exploration of its Utility in the Development of Novel Bioactive Compounds

The true value of this compound as a building block is demonstrated by the bioactive compounds derived from it. Its scaffold has been successfully incorporated to produce molecules with significant therapeutic potential.

A notable example is the synthesis of novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives, which were investigated for their anti-inflammatory activity. nih.gov In this research, the primary amine of this compound was coupled with a pyrazole (B372694) carboxylic acid to form an amide linkage. The resulting compounds were found to be potent anti-inflammatory agents in a carrageenan-induced rat paw edema model. nih.gov

Furthermore, the broader arylpiperazinyl-propylamine scaffold is a cornerstone in the development of agents targeting the central nervous system. A series of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives were synthesized as potential antidepressant drugs. nih.gov These compounds were designed to have a dual action, targeting both 5-HT1A serotonin (B10506) receptors and the serotonin transporter. nih.gov Specifically, compounds like 1-(5-fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol showed high affinity for both targets, suggesting a profile that could lead to potent new antidepressants. nih.gov This highlights the utility of the 3-(4-arylpiperazin-1-yl)propane core, for which our title compound is a parent structure, in generating high-affinity ligands for neurological targets.

Table 2: Bioactive Compounds Derived from or Related to this compound

Derivative ClassTarget/ActivityKey FindingsReference
3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamides Anti-inflammatoryAll synthesized compounds were found to be potent anti-inflammatory agents in vivo. nih.gov
3-[4-(Aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives Antidepressant (5-HT1A receptor and serotonin transporter)Derivatives showed high nanomolar affinity for both the 5-HT1A receptor and the serotonin transporter. nih.gov
N-Phenylpiperazine derivatives Anticancer (Topoisomerase II inhibitors)The phenylpiperazine part of the molecules can slide between nucleic acid bases, showing cytotoxic activity. nih.gov
Phenylpiperazine derivatives Acaricidal4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives exhibited good acaricidal activity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21N3 B1266910 3-(4-Phenylpiperazin-1-yl)propan-1-amine CAS No. 20529-19-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-(4-phenylpiperazin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c14-7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLCRNWJXCLJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293984
Record name 3-(4-phenylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793918
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

20529-19-5
Record name 20529-19-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93277
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-phenylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-phenylpiperazin-1-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preclinical Pharmacological Characterization and Mechanistic Insights

In Vitro Pharmacological Profiling of 3-(4-Phenylpiperazin-1-yl)propan-1-amine and its Derivatives

The arylpiperazine scaffold, particularly the phenylpiperazine moiety linked to a propyl amine chain, serves as a versatile template in medicinal chemistry for targeting a wide range of receptors and enzymes within the central nervous system. Derivatives of this compound have been synthesized and evaluated to understand their structure-activity relationships (SAR) and potential therapeutic applications. This section details the in vitro pharmacological properties of these compounds across various biological targets.

Ligand binding assays are crucial for determining the affinity of a compound for a specific receptor. Derivatives based on the this compound structure have demonstrated significant affinity for several key neurotransmitter receptors.

Serotonin (B10506) and Dopamine (B1211576) Receptors: The arylpiperazine structure is a well-established pharmacophore for serotonin (5-HT) and dopamine (D) receptors. Studies on various derivatives show a strong affinity, often in the nanomolar range, for 5-HT1A, D2, and D3 receptors. For instance, a series of 7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarins displayed high affinity for these three receptors, with a general preference for 5-HT1A over D2 and D3. nih.gov Similarly, another series of arylpiperazine derivatives designed for psychosis treatment showed Ki values for the 5-HT1A receptor as low as 17.6 nM and 23.9 nM for select compounds. mdpi.com

Dopamine D3 receptor selectivity over the D2 subtype is a key goal in developing treatments for conditions like Parkinson's disease and substance abuse. N-phenylpiperazine analogs have been explored for this purpose, with some compounds achieving over 150-fold selectivity for D3 over D2 receptors. mdpi.com For example, compound 6a (a 3-thiophenephenyl N-phenylpiperazine analog) was found to bind to the human D3 receptor with a high affinity (Ki = 1.4–43 nM) and substantial selectivity over the D2 receptor (approximately 500-fold). mdpi.com

Alpha1-Adrenoceptors: Arylpiperazines are one of the most extensively studied classes of molecules that bind to alpha1-adrenoceptors (α1-AR). nih.govbenthamdirect.comresearchgate.net Modifications to the phenylpiperazine structure, such as adding a flavone system via a propoxy spacer, have yielded compounds with nanomolar affinity for α1-AR. nih.gov For example, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride demonstrated a high affinity for α1-adrenoceptors with a Ki value of 2.4 nM and was 142-fold more selective for α1 over α2-adrenoceptors. ingentaconnect.com

Kappa Opioid and Adenosine A2A Receptors: The versatility of the phenylpiperazine scaffold extends to other receptor systems. N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been identified as a class of opioid receptor antagonists. nih.gov Specific analogues have been developed that show potent and selective antagonist properties at the kappa opioid receptor (KOR). nih.gov Furthermore, arylpiperazine derivatives have been successfully used as a basis for developing potent and selective antagonists for the adenosine A2A receptor, a promising target for Parkinson's disease treatment. nih.gov Certain indole-piperazine-pyrimidine derivatives have shown affinity for the human adenosine A2A receptor in the low micromolar range. plos.org

Interactive Data Table: Receptor Binding Affinities (Ki) of Selected Phenylpiperazine Derivatives
Compound ClassReceptor TargetKi (nM)SelectivityReference
7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarins5-HT1ANanomolar range5-HT1A > D2 > D3 nih.gov
7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarinsDopamine D2Nanomolar range- nih.gov
7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarinsDopamine D3Nanomolar range- nih.gov
3-Thiophenylphenyl N-phenylpiperazine analog (6a)Dopamine D31.4 - 43~500-fold vs D2 mdpi.com
Arylpiperazine with flavone nucleusAlpha1-AdrenoceptorNanomolar rangeHigh nih.gov
1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HClAlpha1-Adrenoceptor2.4142-fold vs α2 ingentaconnect.com
Indole-piperazine-pyrimidine derivativesAdenosine A2A8.7 - 11.2 µM- plos.org

Beyond binding affinity, functional assays are necessary to determine whether a compound acts as an agonist (activator) or antagonist (blocker) at a receptor.

Derivatives of this compound have shown diverse functional profiles. For instance, SLV313, a complex arylpiperazine, demonstrated full agonist activity at human 5-HT1A receptors while acting as a full antagonist at human D2 and D3 receptors. ijrrjournal.com This dual-action profile is a characteristic sought after in the development of atypical antipsychotics. ijrrjournal.com

In the context of KORs, N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazine analogues were evaluated for their ability to inhibit G-protein coupling in a [³⁵S]GTPγS binding assay. Several of these analogues were identified as potent and selective KOR antagonists. nih.gov The activation of KOR by agonists typically leads to G-protein-mediated signaling, which is associated with antinociceptive effects. frontiersin.org

Conversely, some derivatives have been found to be partial agonists. For example, the D3-selective ligand LS-3-134, which shares the N-phenylpiperazine scaffold, was found to be a partial agonist at the D3 dopamine receptor with 35% of maximum efficacy in an adenylyl cyclase inhibition assay. mdpi.com

Interactive Data Table: Functional Activity of Selected Phenylpiperazine Derivatives
CompoundReceptor TargetFunctional ActivityAssayReference
SLV3135-HT1AFull Agonist- ijrrjournal.com
SLV313Dopamine D2Full Antagonist- ijrrjournal.com
SLV313Dopamine D3Full Antagonist- ijrrjournal.com
N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide (11a)Kappa Opioid ReceptorAntagonist[³⁵S]GTPγS binding nih.gov
LS-3-134Dopamine D3Partial Agonist (35% efficacy)Adenylyl cyclase inhibition mdpi.com

The pharmacological profile of phenylpiperazine derivatives is not limited to receptor interactions; some have been shown to inhibit enzyme activity.

Kinase Inhibition: A series of novel N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides have been synthesized and evaluated as inhibitors of Glycogen Synthase Kinase-3 beta (GSK-3β). The most potent compounds in this series selectively inhibited GSK-3β kinase with IC50 values of 0.35 and 0.41 µM.

Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is a serine hydrolase responsible for the degradation of the endocannabinoid anandamide. nih.gov Inhibition of FAAH is a therapeutic strategy to enhance endocannabinoid signaling without the adverse effects of direct cannabinoid receptor activation. nih.govmdpi.com Novel series of potent and selective carbamate-based FAAH inhibitors incorporating piperazine (B1678402) and piperidine scaffolds have been developed. These inhibitors showed potent nanomolar inhibitory activity against human FAAH and were highly selective over other serine hydrolases. nih.gov The development of FAAH inhibitors with piperazine scaffolds highlights another avenue for the therapeutic application of this chemical class. nih.govmdpi.com

Ion channels are fundamental to neuronal excitability, and their modulation represents a key mechanism of action for many neuroactive drugs.

Voltage-Gated Sodium Channels (Nav): The phenylpiperazine structure has been incorporated into novel modulators of voltage-gated sodium channels. Based on the structure of the marine alkaloid clathrodin, similarity searching led to the discovery of piperazine derivatives that act as state-dependent Nav1.3 and Nav1.7 modulators with IC50 values under 20 µM. researchgate.netmetrionbiosciences.com The atypical antipsychotic aripiprazole, which contains an arylpiperazine moiety, has been shown to be a potent blocker of the human heart muscle sodium channel (hNav1.5) at low micromolar concentrations, showing a strong affinity for the inactivated state of the channel. mdpi.com

Voltage-Gated Calcium Channels: The neuroprotective drug MS-153 was found to inhibit high voltage-gated calcium channels, an effect that was dependent on the activity of intracellular protein kinase C (PKC). This inhibition is thought to prevent the massive release of glutamate from nerve terminals under ischemic conditions.

Neurotransmitter transporters regulate synaptic signaling by clearing neurotransmitters from the synaptic cleft. Inhibition of these transporters can prolong neurotransmitter action.

Serotonin and Dopamine Transporters: Derivatives of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane have been developed as dual-action agents targeting both 5-HT1A receptors and the serotonin transporter (SERT). Specific compounds in this series showed high nanomolar affinity for both targets, with Ki values for SERT as low as 12 nM.

GABA Transporter (GAT): Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake is mediated by GABA transporters (GATs). researchgate.netnih.govembopress.orgsigmaaldrich.com Inhibition of GATs enhances GABAergic activity. nih.gov While highly potent and selective inhibitors of GAT-1 are typically derivatives of (R)-nipecotic acid and guvacine, the phenylpiperazine scaffold has been explored for its potential to interact with GABAergic systems. nih.gov For example, (m-trifluoromethyl-phenyl)piperazine (TFMPP) was found to inhibit the K+-evoked release of [³H]GABA from hippocampal synaptosomes with an IC50 of 153 µM. nih.gov

The endocannabinoid system (ECS) plays a crucial role in regulating numerous physiological processes. Its primary targets are the cannabinoid receptors CB1 and CB2, and the metabolic enzymes FAAH and MAGL.

While the parent compound this compound has not been extensively studied for its direct interaction with CB1 receptors, related piperazine-containing structures have been investigated within the broader context of the ECS. For instance, a series of carbamate-based FAAH inhibitors with a piperazine core were specifically designed to lack affinity for CB1 and CB2 receptors, thereby avoiding the direct psychotropic effects associated with CB1 agonism. nih.gov Separately, a novel inverse agonist for the CB1 receptor, LDK1229, was developed from the class of benzhydryl piperazine analogs, demonstrating a Ki value of 220 nM and selectivity for CB1 over CB2. nih.gov This indicates that while the phenylpiperazine scaffold can be directed to interact with CB1 receptors, it does not inherently confer affinity for this target without specific structural modifications. nih.govnih.gov

In Vitro Cytotoxicity Assessments in Cell Lines

While direct cytotoxic assessments for this compound were not detailed in the reviewed literature, extensive research has been conducted on various arylpiperazine derivatives, revealing their potential as cytotoxic agents against several cancer cell lines. The arylpiperazine scaffold is recognized for its potential in developing anticancer agents due to its ability to interact with diverse molecular targets implicated in cancer pathogenesis nih.gov.

Studies on different series of phenylpiperazine derivatives have demonstrated significant cytotoxic activity. For instance, certain derivatives have shown potent activity against human prostate cancer cell lines (LNCaP, DU145, and PC-3) mdpi.com. The structure-activity relationship (SAR) analyses from these studies indicate that the nature and position of substituents on the phenyl ring and modifications to the piperazine ring are crucial for cytotoxicity mdpi.com. For example, one study found that derivatives with methyl or fluoro groups at the ortho-position of the phenyl ring exhibited strong cytotoxicity against LNCaP cells mdpi.com. Another study highlighted that compounds with a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent displayed higher cytotoxicity against both healthy (MCF10A) and breast cancer (MCF7) cell lines than other variations nih.gov.

The cytotoxic effects of these derivatives are often compared to established anticancer drugs. In one study, newly synthesized 1,2-benzothiazine derivatives incorporating a phenylpiperazine moiety showed cytotoxic activity comparable to doxorubicin against the MCF7 breast cancer cell line nih.gov. Similarly, other research on 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives reported IC50 values in the micromolar range against various breast cancer cell lines, including MCF7, BT20, and T47D unimi.it. These findings underscore the importance of the arylpiperazine core structure as a promising scaffold for the development of new cytotoxic and anti-proliferative agents nih.govmdpi.com.

Table 1: In Vitro Cytotoxicity of Phenylpiperazine Derivatives This table summarizes the cytotoxic activity of various derivatives containing the phenylpiperazine scaffold against different cancer cell lines. Data for the specific compound this compound was not available.

Compound SeriesCell Line(s)Key Findings
Arylpiperazine DerivativesLNCaP (Prostate Cancer)A lead compound with a phenyl ring at the 4-position of piperazine showed strong cytotoxic activity (IC50 = 3.67 µM) nih.gov.
Novel Thiazolinylphenyl-piperazinesMDA-MB231 (Breast Cancer)Acetylated derivatives demonstrated highly cytotoxic effects nih.govmdpi.com.
1,2-Benzothiazine DerivativesMCF7 (Breast Cancer)Compounds with a 1-(3,4-dichlorophenyl)piperazine substituent were more cytotoxic than doxorubicin nih.gov.
4-Acyl-2-substituted Piperazine UreasMCF7 (Breast Cancer)Compounds showed selective anticancer activity against breast cancer cells over normal breast cells unimi.it.
Phenylpiperidine DerivativesLNCaP, DU145 (Prostate Cancer)Exhibited moderate cytotoxic activities against prostate cancer cells mdpi.com.

In Vivo Preclinical Studies in Animal Models Investigating Pharmacological Effects

Models of Neurological Disorders (e.g., Antiseizure/Anticonvulsant, Antidepressant-like Effects)

While direct in vivo studies on this compound are not extensively documented, numerous derivatives incorporating the phenylpiperazine moiety have been evaluated in animal models for potential therapeutic effects on neurological disorders.

Antiseizure/Anticonvulsant-like Effects:

The phenylpiperazine scaffold has been integrated into hybrid molecules to explore new anticonvulsant agents. A study involving novel alaninamide derivatives containing a phenylpiperazine fragment assessed their efficacy in standard murine seizure models. The initial screening included the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz model of pharmacoresistant limbic seizures semanticscholar.org. Results indicated that derivatives with electron-withdrawing groups (e.g., -Cl, -CF3) at the 3-position of the phenylpiperazine ring showed the most potent antiseizure activity semanticscholar.org. Similarly, a series of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and evaluated, with one compound in particular showing a more beneficial protective index than the reference drug valproic acid in the MES and 6 Hz tests mdpi.com.

Table 2: Anticonvulsant Activity of Phenylpiperazine Derivatives in Animal Models This table presents findings on the anticonvulsant properties of various derivatives. Data for the specific compound this compound was not available.

Derivative ClassAnimal ModelSeizure TestKey Findings
Alaninamide DerivativesMiceMES, scPTZ, 6 HzDerivatives with electron-withdrawing groups on the phenyl ring showed potent activity semanticscholar.org.
Pyrrolidine-2,5-dione DerivativesMiceMES, 6 HzOne derivative showed a better protective index than valproic acid mdpi.com.
Hybrid Pyrrolidine-2,5-dionesMiceMES, scPTZ, 6 HzCertain hybrid molecules displayed a broad spectrum of anticonvulsant activity dergipark.org.tr.

Antidepressant-like Effects:

Derivatives of 3-(4-phenylpiperazin-1-yl)propane have been synthesized and investigated for antidepressant-like activity. A series of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives were evaluated for their dual action at 5-HT1A serotonin receptors and the serotonin transporter, key targets for antidepressant drugs nih.gov. Several of these compounds showed high affinity for both targets nih.gov. In another study, novel 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives were assessed using the tail-suspension test (TST) and modified forced swimming test (MFST) in mice. Several of the tested compounds significantly shortened the immobility time in both behavioral tests without altering locomotor activity, suggesting specific antidepressant-like effects researchgate.net. The involvement of the serotonergic system, particularly the 5-HT1A receptor, is often implicated in the mechanism of action for the antidepressant-like effects of these arylpiperazine compounds nih.gov.

Models of Pain and Nociception (e.g., Antinociceptive/Analgesic Activity)

The phenylpiperazine structure is a key component in various compounds investigated for their pain-relieving properties. The antinociceptive and antiallodynic activities of these derivatives have been assessed in several established mouse models of pain.

One study evaluated a series of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives, which also contained a phenylpiperazine moiety, in the formalin test for tonic pain and the oxaliplatin-induced model of peripheral neuropathy nih.gov. The formalin test, which induces a biphasic pain response (an early neurogenic phase and a later inflammatory phase), is considered a valuable model that mimics clinical pain mdpi.comuni.lu. In this model, several derivatives demonstrated significant antinociceptive effects, particularly in the second inflammatory phase nih.gov. For instance, a 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one derivative (LPP1) showed highly significant antinociceptive activity in both phases of the formalin test, with a very pronounced effect in the inflammatory phase nih.gov.

Furthermore, these compounds have shown efficacy in models of neuropathic pain. The LPP1 derivative mentioned above also increased nociceptive thresholds in response to mechanical, heat, and cold stimulation in a streptozotocin-induced model of diabetic neuropathy nih.gov. Another study on pyrrolidine-2,5-dione derivatives found that the most promising anticonvulsant compound also demonstrated a significant analgesic effect in the formalin test and effectively alleviated allodynia in an oxaliplatin-induced neuropathic pain model mdpi.com.

Table 3: Antinociceptive Activity of Phenylpiperazine Derivatives in Animal Models This table summarizes the analgesic properties of various derivatives in different pain models. Data for the specific compound this compound was not available.

Derivative ClassAnimal ModelPain ModelKey Findings
Dihydrofuran-2-one DerivativeMiceFormalin Test, Neuropathic PainShowed significant antinociceptive activity in both phases of the formalin test and elevated pain thresholds in neuropathic mice nih.gov.
Pyrrolidine-2,5-dione DerivativesMiceFormalin Test, Neuropathic PainActive compounds significantly reduced pain response in the inflammatory phase of the formalin test and attenuated allodynia in chemotherapy-induced neuropathy nih.govmdpi.com.
3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamidesMiceFormalin TestPromising compounds were investigated for antinociceptive activity due to the frequent comorbidity of epilepsy and pain mdpi.com.

Models of Addiction and Compulsive Behaviors

Preclinical studies investigating the effects of this compound or its direct derivatives in animal models of addiction and compulsive behaviors were not identified in the reviewed literature. Animal models are crucial for understanding the neurobiological mechanisms of addiction and for the preclinical development of potential treatments nih.gov. These models, which often involve drug self-administration paradigms, have good predictive validity for translating findings to clinical situations nih.gov. While research on a novel corticotropin-releasing factor receptor 1 (CRF1) antagonist showed its efficacy in blocking excessive alcohol self-administration and stress-induced relapse in rats, this compound is structurally distinct from the phenylpiperazine propanamine series nih.gov.

Investigation of Anti-inflammatory and Antimicrobial Effects

Anti-inflammatory Effects:

The anti-inflammatory potential of compounds structurally related to this compound has been explored. A study on a series of novel 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide derivatives investigated their activity in the carrageenan-induced rat paw edema model, a standard in vivo test for acute inflammation. All the synthesized compounds in this series were reported to be potent anti-inflammatory agents nih.gov. Another investigation on a different piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, also used the carrageenan-induced paw edema and pleurisy models. This compound reduced edema formation, decreased the migration of polymorphonuclear cells, and lowered the levels of pro-inflammatory cytokines IL-1β and TNF-α in the pleural exudate nih.gov. These findings suggest that the phenylpiperazine scaffold is a viable structural component for designing novel anti-inflammatory agents mdpi.com.

Antimicrobial Effects:

The piperazine nucleus is a component of various molecules investigated for antimicrobial properties. A series of piperazin-1-yl (3,4,5-Trimethoxyphenyl)methanone derivatives were synthesized and tested for their antifungal and antibacterial activity. Some compounds in this series showed good antifungal activity, while others displayed moderate antibacterial activity researchgate.net. In a different study, novel 4′-(piperazin-1-yl)benzanilides were prepared and evaluated, demonstrating broad-spectrum activity against Plasmodium falciparum as well as various Gram-positive and Gram-negative bacterial strains mdpi.com. One diarylthioether derivative, in particular, exhibited promising broad-spectrum antibacterial activity against both Gram-positive (e.g., M. luteus, B. subtilis, S. aureus) and Gram-negative (A. baumannii, E. coli) bacteria mdpi.com.

Structure Activity Relationship Sar Studies and Rational Design

Elucidation of Key Pharmacophoric Features within the 3-(4-Phenylpiperazin-1-yl)propan-1-amine Scaffold

The biological activity of compounds derived from the this compound scaffold is governed by the interplay of its three fundamental structural components. researchgate.net These key pharmacophoric features are:

The Aryl Group: The phenyl ring at the N-4 position of the piperazine (B1678402) is a critical determinant of receptor affinity and selectivity. Its electronic properties and substitution pattern significantly modulate the interaction with the target protein.

The Piperazine Ring: This central heterocyclic moiety acts as a constrained linker and its basic nitrogen atoms are often crucial for forming salt bridges or hydrogen bonds with receptor residues. The conformational flexibility of the piperazine ring also plays a role in adopting the optimal geometry for binding.

The Alkyl-Amine Chain: The propan-1-amine side chain, extending from the N-1 position of the piperazine, provides another key interaction point. The length and nature of this alkyl spacer, along with the basicity of the terminal amine, are vital for establishing the correct orientation and binding interactions within the receptor pocket. researchgate.net

Computational and experimental studies work in tandem to refine the understanding of these features, guiding the design of more effective molecules. researchgate.netnih.gov

Impact of Substituent Modifications on Receptor Selectivity and Binding Affinity

Modifications to the substituents on both the phenyl ring and the piperazine moiety have a profound impact on the binding affinity and selectivity of these compounds for various receptors, such as serotonin (B10506) (5-HT), dopamine (B1211576) (D2), and adrenergic (α1) receptors.

Research has shown that the nature of the group linked to the N-1 position of the piperazine is critical for 5-HT1A receptor affinity. nih.gov For instance, replacing the phenyl group with bulky or specific heterocyclic systems can drastically alter the binding profile. While 1-cyclohexyl and various benzothiazolyl or quinolyl substituted piperazines showed reduced 5-HT1A affinity, derivatives with 1-(3-benzisothiazolyl) and 1-(1-naphthalenyl) substitutions displayed high affinity in the subnanomolar range and improved selectivity over α1 receptors. nih.gov

Similarly, substitutions on the phenyl ring are crucial. In a series of N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides designed as GSK-3β kinase inhibitors, the inhibitory activity was highly dependent on the substituents in the phenyl ring. The most potent compounds in this series featured 3,4-dimethyl or 2-methoxy substituents on the phenyl ring. nih.gov In another study on 1,2-benzothiazine derivatives, compounds with a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent demonstrated the highest cytotoxic activity. mdpi.com

The following table summarizes the binding affinities (Ki) of various substituted this compound derivatives for the 5-HT1A receptor and the serotonin transporter (SERT).

Compound ModificationTargetBinding Affinity (Ki, nM)
1-(5-chlorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol5-HT1A30
SERT30
1-(5-fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol5-HT1A2.3
SERT12
1-(benzo[b]thiophen-3-yl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-ol5-HT1A86
SERT76

Data sourced from multiple studies. nih.govresearchgate.net

These findings underscore the importance of fine-tuning substituents to achieve the desired pharmacological profile. nih.gov

Analysis of Alkyl Spacer Length and its Influence on Biological Activity

The length of the alkyl chain, or "spacer," that connects the piperazine ring to the terminal functional group is a critical parameter influencing biological activity. researchgate.net This spacer not only dictates the distance between key pharmacophoric elements but can also participate in binding interactions itself.

Studies on bivalent compounds for Alzheimer's disease that incorporate a piperazine ring found that an optimal spacer length ranged from 17 to 21 atoms; extending the spacer beyond this length did not lead to further optimization. nih.gov In the context of arylpiperazine derivatives, there has been debate over whether the spacer merely acts as a distance arm or actively participates in receptor binding. researchgate.net

For a series of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives, the three-carbon (propyl) spacer was integral to their dual activity at 5-HT1A receptors and the serotonin transporter. nih.gov The specific length of this chain positions the terminal benzo[b]thiophene moiety optimally to interact with its target sites while the arylpiperazine portion engages with another. Altering this length would likely disrupt this dual-binding mode, leading to a loss of the desired activity profile. This highlights that the propyl chain in the this compound scaffold is not merely a passive linker but a key determinant of the molecule's pharmacological action.

Design Principles for Lead Optimization and Novel Chemical Entity Development

Lead optimization is an iterative process aimed at enhancing the efficacy, selectivity, and pharmacokinetic properties of a lead compound. patsnap.com For derivatives of the this compound scaffold, several design principles are employed for lead optimization and the development of novel chemical entities.

Structure-Based and Rational Design: A primary strategy involves making systematic modifications to the lead compound to identify which functional groups are essential for activity and which can be altered to improve properties. patsnap.com For the phenylpiperazine scaffold, this includes:

Phenyl Ring Substitution: Introducing various electron-donating or electron-withdrawing groups to probe electronic and steric requirements of the receptor binding pocket. mdpi.comnih.gov

Alkyl Spacer Modification: Varying the length and rigidity of the propyl chain to optimize the distance and orientation between the piperazine and terminal amine functionalities. nih.govnih.gov

Terminal Group Alteration: Replacing the terminal amine with other functional groups or complex chemical moieties to explore new interactions and potentially alter the mechanism of action. nih.gov

Scaffold Hopping and Bioisosteric Replacement: To discover truly novel chemical entities, medicinal chemists may employ scaffold hopping, where the core piperazine structure is replaced with a different heterocyclic system that maintains the essential pharmacophoric features. patsnap.com Bioisosteric replacement, the substitution of a functional group with a chemically similar one, is also used to enhance biological activity or improve pharmacokinetic properties. patsnap.com

Computational Modeling: Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are invaluable for predicting how structural changes will affect biological activity, helping to prioritize the synthesis of the most promising compounds. nih.govpatsnap.com Free energy perturbation (FEP) calculations can also guide optimization by predicting the binding affinity of proposed analogs. nih.gov These computational approaches, combined with synthetic chemistry and biological testing, create a powerful cycle for efficient lead optimization and the development of new drugs based on the this compound scaffold. researchgate.netnih.gov

Computational Approaches in Research on 3 4 Phenylpiperazin 1 Yl Propan 1 Amine

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of 3-(4-phenylpiperazin-1-yl)propan-1-amine, docking studies are crucial for understanding how these molecules interact with biological targets at the atomic level.

Research on related phenylpiperazine derivatives has demonstrated their interaction with various protein targets. For instance, docking studies on a series of 3-benzimidazol-1-yl-1-(4-phenylpiperizin-1-yl) propan-1-one derivatives with the cyclooxygenase-2 (COX-2) enzyme revealed key binding conformations. researchgate.net These studies help identify specific amino acid residues within the active site that are critical for binding. researchgate.net Similarly, other phenylpiperazine analogs have been docked into the active sites of targets like Aurora-A kinase and eIF4A1, providing insights into their potential as anticancer agents or translation inhibitors. acs.orgnih.gov

The common interaction patterns observed for the phenylpiperazine scaffold often involve:

Hydrogen Bonding: The nitrogen atoms in the piperazine (B1678402) ring and the terminal amine group of the propyl chain are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The phenyl ring frequently engages in hydrophobic and π-π stacking interactions with aromatic residues (e.g., tyrosine, phenylalanine) in the protein's binding pocket.

These interactions are fundamental to the ligand's affinity and selectivity for its target. By simulating these binding modes, researchers can rationalize structure-activity relationships and design new analogs with improved potency and target specificity.

Table 1: Representative Molecular Docking Studies on Phenylpiperazine Analogs

Compound ClassProtein TargetKey Interactions ObservedSoftware/Method
3-benzimidazol-1-yl-1-(4-phenylpiperizin-1-yl) propan-1-one derivativesCyclooxygenase-2 (COX-2)Hydrogen bonds, interaction with active site residues. researchgate.netMaestro v2011 researchgate.net
Phenylpiperazine scaffoldsEukaryotic initiation factor 4A1 (eIF4A1)Targeting the ATP-binding site. acs.orgProtein-ligand docking, homology modeling. acs.org
N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivativesAurora-A kinaseBinding within the active site. nih.govDocking simulation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com For the this compound scaffold, QSAR studies help to identify the key physicochemical properties and structural features that influence its efficacy.

QSAR analyses on series of phenylpiperazine and related analogs have successfully created predictive models. These studies often employ a range of molecular descriptors, including:

Electronic Properties: Such as Hammett constants, which describe the electron-donating or withdrawing nature of substituents on the phenyl ring.

Hydrophobic Properties: Like the partition coefficient (logP), which measures the lipophilicity of the molecule.

Steric Properties: Molar refractivity or STERIMOL parameters that quantify the size and shape of substituents.

A study on piperazinyl phenylalanine derivatives found that the presence of chlorine atoms and specific fragmentation patterns favored inhibitory activity, while lipophilicity was not conducive to activity. nih.gov Another 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) on hydantoin-phenylpiperazine derivatives identified steric and electrostatic factors that modulate binding affinity to serotonin (B10506) 5-HT1A and α1-adrenergic receptors. nih.gov This analysis revealed that substitution at the ortho position of the phenyl ring with a group having a negative potential was favorable for affinity at both receptors, while the meta position was implicated in selectivity. nih.gov

Table 2: Key Findings from QSAR Studies on Phenylpiperazine-Related Scaffolds

Compound SeriesQSAR MethodKey Correlated ParametersFindings
Piperazinyl phenylalanine derivativesPartial Least Squares (PLS)SaaNEindex, SsClcount, slogP, 4PathCount nih.govChlorine atoms and specific fragmentation patterns enhance activity; lipophilicity is not favorable. nih.gov
Hydantoin-phenylpiperazine derivatives3D-QSAR (CoMFA)Steric and Electrostatic Fields nih.govOrtho-substitution with negative potential groups is favorable; meta-position influences receptor selectivity. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can exert its therapeutic effect, it must be absorbed, distributed to the target site, metabolized, and eventually excreted (ADME). Predicting these pharmacokinetic properties early in the drug discovery process is essential to avoid costly late-stage failures. nih.gov Various in silico tools and models are used to estimate the ADME profile of compounds like this compound and its derivatives.

Studies on structurally similar compounds, such as 3-benzimidazol-1-yl-1-(4-phenylpiperazine-1-yl) propan-1-one, have utilized software like SwissADME and pkCSM to predict a range of ADME properties. isca.meresearchgate.net Common predictions include:

Oral Bioavailability: Many phenylpiperazine derivatives are predicted to have good oral bioavailability. isca.me

Blood-Brain Barrier (BBB) Penetration: The ability to cross the BBB is a critical factor for CNS-active agents. The phenylpiperazine scaffold is often found in compounds designed to act on the CNS, and many derivatives are predicted to be BBB-penetrant. isca.me

Cytochrome P450 (CYP) Metabolism: Predictions can identify which CYP isozymes are likely to metabolize the compound, which is crucial for assessing potential drug-drug interactions. frontiersin.org

P-glycoprotein (P-gp) Interaction: Determining if a compound is a substrate or inhibitor of efflux transporters like P-gp is important for its distribution and potential for drug resistance. isca.me

These predictive models help researchers to prioritize compounds with favorable pharmacokinetic profiles for further synthesis and testing. isca.me

Table 3: Predicted ADME Properties for Phenylpiperazine Analogs

ADME ParameterPrediction Tool/MethodGeneral Finding for Phenylpiperazine AnalogsReference
Oral BioavailabilitySwissADME, pkCSMGenerally predicted to be good. isca.me
Lipophilicity (logP)ALOGPS 2.1Values are calculated to ensure they fall within acceptable ranges for drug-likeness. researchgate.net
BBB PenetrationSwissADME BOILED-Egg modelMany derivatives are predicted to be capable of crossing the BBB. isca.meresearchgate.net
CYP450 SubstratepkCSMPredictions vary based on specific substitutions. frontiersin.org
P-gp SubstratepkCSMMany derivatives are predicted to be substrates for the P-gp protein. isca.me

Computational Toxicology Predictions within Drug Discovery Research

Assessing the potential toxicity of a new chemical entity is a critical component of drug discovery. nih.gov Computational toxicology leverages in silico models to predict various toxicity endpoints, such as carcinogenicity, hepatotoxicity (liver toxicity), and genotoxicity, based on the chemical structure. frontiersin.orgnih.gov This allows for the early deselection of compounds with a high risk of toxicity.

For phenylpiperazine derivatives, computational tools like Lazar, ProTox, and OECD QSAR Toolbox are employed to generate these predictions. isca.mefrontiersin.org For example, in a study of 3-benzimidazol-1-yl-1-(4-phenylpiperazine-1-yl) propan-1-one and its derivatives, in silico analysis revealed potential for carcinogenic and hepatotoxic effects, highlighting areas for structural modification to mitigate these risks. isca.meresearchgate.net Another study noted that while some phenylpiperazine derivatives showed promise as permeation enhancers, substitutions with hydroxyl or primary amine groups on the phenyl ring significantly increased toxicity in a Caco-2 cell model. nih.gov These predictions are crucial for guiding the design of safer chemical entities. nih.gov

Table 4: In Silico Toxicology Prediction Approaches for Phenylpiperazine Analogs

Toxicity EndpointPrediction Tool/SoftwarePurposeReference
CarcinogenicityLazar, ProToxPredicts the potential of a compound to cause cancer. isca.me
HepatotoxicityProToxPredicts the potential for drug-induced liver injury. isca.me
GenotoxicityToxtree, OECD QSAR ToolboxIdentifies structural alerts associated with DNA damage. frontiersin.org
CytotoxicityCaco-2 cell model assaysAssesses toxicity towards specific cell lines (e.g., intestinal epithelium). nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule, while molecular dynamics (MD) simulations provide insight into its dynamic behavior over time.

These methods are essential for understanding how the molecule adapts its shape to fit into a protein's binding site. MD simulations on systems involving phenylpiperazine scaffolds have been used to study the conformational changes of proteins upon ligand binding. acs.orgnih.gov For example, extended MD simulations have been used to analyze the eIF4A1 helicase, revealing how it transitions between open (inactive) and closed (active) states and how phenylpiperazine inhibitors can stabilize specific conformations. acs.orgnih.gov

Analytical Methodologies for Characterization in Research

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy)

Spectroscopic methods are indispensable for mapping the structural framework of 3-(4-Phenylpiperazin-1-yl)propan-1-amine, providing detailed information about its constituent atoms and their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the carbon-hydrogen framework. In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons provide insight into their local electronic environment. For a closely related analog, 3-(4-benzylpiperazin-1-yl)propan-1-amine, characteristic signals for the piperazine (B1678402) methylene (B1212753) protons are observed in the range of δ 2.45–2.65 ppm. The protons of the propyl chain adjacent to the primary amine (NH₂CH₂) typically appear as a triplet around δ 2.85 ppm. For this compound, one would expect to see distinct signals corresponding to the phenyl group protons, the four methylene groups of the piperazine ring, and the three methylene groups of the propanamine side chain. The integration of these signals would correspond to the number of protons in each unique environment. For instance, analysis of propylamine (B44156) shows that the protons on the carbon adjacent to the nitrogen are shifted downfield (to a higher ppm value) compared to the other carbons in the alkyl chain. docbrown.infochemicalbook.com

¹³C NMR spectroscopy complements the proton data by identifying the number of non-equivalent carbon atoms. The spectrum for this compound would be expected to show distinct peaks for the carbons in the phenyl ring, the piperazine ring, and the propyl chain. The carbon atoms directly bonded to nitrogen atoms will exhibit chemical shifts that are influenced by the electronegativity of the nitrogen. docbrown.info Studies of 4-phenylpiperazin-1-ium salts confirm that the piperazine ring typically adopts a chair conformation in solution. nih.gov

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of a primary amine like this compound is characterized by several key absorption bands. A distinctive feature of primary amines is the appearance of "twin peaks" in the region of 3500 to 3300 cm⁻¹, which correspond to the symmetric and asymmetric N-H stretching vibrations. docbrown.info Additionally, N-H deformation vibrations are typically observed around 1650 to 1580 cm⁻¹. docbrown.info The presence of the aliphatic propyl chain would be confirmed by C-H stretching vibrations between 3000 and 2800 cm⁻¹. The C-N bond stretching vibrations in aliphatic amines produce characteristic bands in the 1220 to 1020 cm⁻¹ region. docbrown.info The phenyl group would contribute aromatic C-H stretching peaks above 3000 cm⁻¹ and C=C ring stretching absorptions in the 1600-1450 cm⁻¹ range.

Expected Spectroscopic Data for this compound
TechniqueStructural FeatureExpected Observation / Chemical Shift (δ) / Wavenumber (cm⁻¹)
¹H NMRAromatic Protons (Phenyl)~6.8 - 7.3 ppm
¹H NMRPiperazine Protons~2.5 - 3.2 ppm
¹H NMRPropylamine Chain Protons~1.6 - 2.9 ppm
IR SpectroscopyPrimary Amine (N-H Stretch)~3500 - 3300 cm⁻¹ (two peaks)
IR SpectroscopyAliphatic C-H Stretch~3000 - 2800 cm⁻¹
IR SpectroscopyAromatic C=C Stretch~1600 - 1450 cm⁻¹
IR SpectroscopyC-N Stretch~1220 - 1020 cm⁻¹

Mass Spectrometry for Molecular Mass Confirmation (e.g., LC-MS, HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound (molecular formula C₁₃H₂₁N₃), the monoisotopic mass is 219.17355 Da. uni.lu

High-Resolution Mass Spectrometry (HRMS) is often employed to confirm the elemental composition of the molecule with high accuracy. Techniques like Electrospray Ionization (ESI) are common for analyzing polar molecules such as this amine. In ESI-MS, the compound is typically observed as a protonated molecular ion, [M+H]⁺. For the target compound, the predicted mass-to-charge ratio (m/z) for this ion is 220.18083. uni.lu Other common adducts that may be observed include the sodium adduct [M+Na]⁺ (predicted m/z 242.16277) and the potassium adduct [M+K]⁺ (predicted m/z 258.13671). uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ may be detected at a predicted m/z of 218.16627. uni.lu

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a standard method for the analysis of N-phenylpiperazine derivatives. nih.gov In a typical LC-MS analysis, the compound is first separated on a chromatography column and then introduced into the mass spectrometer. The fragmentation pattern observed in the mass spectrum can help to confirm the structure. For example, the fragmentation of the propan-1-ol molecular ion shows characteristic losses, and similar fragmentation logic can be applied to the propylamino moiety of the target compound.

Predicted Mass Spectrometry Data for this compound
Adduct IonFormulaPredicted m/z
[M+H]⁺[C₁₃H₂₂N₃]⁺220.18083
[M+Na]⁺[C₁₃H₂₁N₃Na]⁺242.16277
[M+K]⁺[C₁₃H₂₁N₃K]⁺258.13671
[M-H]⁻[C₁₃H₂₀N₃]⁻218.16627
Data sourced from PubChemLite. uni.lu

Chromatographic Methods for Purity Assessment and Compound Isolation (e.g., Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC))

Chromatographic techniques are essential for both the purification of this compound after synthesis and for the assessment of its purity.

Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction. For instance, in the synthesis of related piperazine compounds, TLC is used to confirm the consumption of starting materials and the formation of the product. By using an appropriate solvent system (eluent) and a stationary phase (commonly silica (B1680970) gel), components of the reaction mixture are separated based on their polarity, allowing for a qualitative assessment of the reaction's completion.

High-Performance Liquid Chromatography (HPLC) is the benchmark for determining the purity of the final compound. In the analysis of a similar compound, 3-(4-benzylpiperazin-1-yl)propan-1-amine, HPLC with UV detection was used to ensure a purity of ≥98%. A typical HPLC method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The retention time, the time it takes for the compound to pass through the column, is a characteristic property under specific conditions. By integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, a quantitative purity value is obtained.

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but uses columns with smaller particle sizes and higher pressures. This results in faster analysis times, improved resolution, and greater sensitivity. For quantitative analysis in biological matrices, such as plasma or tissue homogenates, LC-MS methods often utilize UPLC systems to achieve low limits of quantification (LOQ), sometimes in the range of 10 ng/mL for phenylpiperazine derivatives. nih.gov

For preparative purposes, column chromatography is frequently employed to isolate the target compound from byproducts and unreacted starting materials. A common approach involves using silica gel as the stationary phase with a solvent system such as a chloroform:methanol mixture. A gradient elution, where the polarity of the solvent is gradually increased (e.g., by increasing the percentage of methanol), can effectively separate compounds with similar polarities.

Role As a Synthetic Intermediate and Chemical Probe in Advanced Research

Application as a Building Block in the Synthesis of Diverse Organic Molecules, including Pharmaceuticals and Agrochemicals

The molecular architecture of 3-(4-Phenylpiperazin-1-yl)propan-1-amine provides a versatile platform for the construction of a wide array of complex organic molecules. The primary amine and the secondary amine within the piperazine (B1678402) ring offer reactive sites for various chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework. This has been extensively leveraged in the synthesis of novel pharmaceutical agents.

Researchers have successfully utilized this compound as a key starting material to create new chemical entities with significant therapeutic potential. For instance, it has been integral in the synthesis of a series of 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide derivatives, which have demonstrated potent anti-inflammatory properties. nih.gov In these syntheses, the primary amine of the title compound is acylated to form the final carboxamide products.

Similarly, the core structure of this compound has been incorporated into novel pyrrolidin-2-one derivatives. These compounds have been investigated for their cardiovascular effects, with some exhibiting both antiarrhythmic and antihypertensive activities. nih.gov The synthesis of these molecules often involves the reaction of the amine group with other intermediates to build the final, more complex therapeutic agent.

Furthermore, this amine has served as a foundational element in the development of selective inhibitors for enzymes implicated in various diseases. A notable example is the synthesis of novel aryl and heteroaryl substituted N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides, which have been identified as selective inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). nih.gov GSK-3β is a key target in the development of treatments for neurodegenerative diseases, bipolar disorder, and diabetes.

While the utility of this compound in pharmaceutical synthesis is well-documented, its application in the agrochemical sector is less defined in publicly available research. The structural motifs present in the molecule are, however, common in various bioactive compounds, suggesting a potential, yet underexplored, role in the development of new pesticides or herbicides.

The following table summarizes the diverse classes of pharmaceutical compounds synthesized using this compound as a key building block and their observed biological activities.

Derivative ClassTherapeutic Area InvestigatedBiological Activity Observed
3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamidesAnti-inflammatoryPotent anti-inflammatory agents
1-[3-(4-phenylpiperazin-1-yl)-propyl]-3-aryl-3-alkyl-pyrrolidin-2-one derivativesCardiovascularAntiarrhythmic and antihypertensive activity
N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamidesNeurology, Metabolic DisordersSelective inhibition of GSK-3β kinase

Utility as a Chemical Probe for Elucidating Biological Target Function and Signaling Pathways

The inherent bioactivity of the phenylpiperazine scaffold makes this compound a valuable precursor for the design and synthesis of chemical probes. These probes are instrumental in the field of chemical biology for the identification and validation of new biological targets and the dissection of complex signaling pathways.

By systematically modifying the structure of this compound, researchers can generate libraries of compounds with varying affinities and selectivities for specific receptors or enzymes. For example, derivatives of this compound have been synthesized and evaluated for their binding affinity at various G-protein coupled receptors (GPCRs), such as α1-adrenoceptors. nih.gov The structure-activity relationship (SAR) studies derived from these investigations provide crucial insights into the molecular determinants of ligand-receptor interactions.

The development of selective GSK-3β inhibitors from this scaffold further underscores its utility as a platform for creating chemical probes. nih.gov These selective inhibitors can be used to investigate the physiological and pathological roles of GSK-3β in cellular processes, helping to unravel its complex involvement in various diseases. The ability to generate potent and selective inhibitors is a testament to the adaptability of the this compound framework in targeting specific biological molecules.

Contribution to Multitargeted Drug Discovery Strategies

The growing understanding of the complex and multifactorial nature of many diseases has led to a paradigm shift in drug discovery, with a move towards the development of multitargeted ligands. These are single chemical entities designed to modulate multiple biological targets simultaneously, potentially offering enhanced efficacy and a reduced propensity for drug resistance. The structural framework of this compound is well-suited for the design of such multitargeted agents.

The phenylpiperazine moiety is a well-established pharmacophore that can interact with a variety of receptors, including aminergic GPCRs and ion channels. The flexible propanamine linker allows for the incorporation of additional pharmacophoric elements that can be tailored to interact with a second, distinct biological target. This "linked-pharmacophore" strategy is a cornerstone of rational multitargeted drug design. nih.gov

For instance, research into dual-acting ligands has shown that derivatives of phenylpiperazine can be designed to exhibit high affinity for both the dopamine (B1211576) transporter (DAT) and sigma-1 (σ1) receptors. nih.gov Such dual-activity compounds are being explored for their potential in treating substance use disorders and other neurological conditions. The benzyl (B1604629) piperazine scaffold, a close structural relative, has also been investigated for the development of dual-acting inhibitors of acetylcholinesterase (AChE) and beta-amyloid (Aβ) aggregation for the treatment of Alzheimer's disease. jneonatalsurg.com These examples highlight the potential of the core this compound structure to serve as a foundation for the development of innovative, multitargeted therapies for complex diseases.

Q & A

Q. What are the common synthetic routes for 3-(4-Phenylpiperazin-1-yl)propan-1-amine, and which reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions between 1-phenylpiperazine and a halogenated propan-1-amine derivative. Key steps include:

  • Alkylation : Reacting 1-phenylpiperazine with 3-bromopropan-1-amine under reflux in a polar aprotic solvent (e.g., acetonitrile) with a base like K₂CO₃ to neutralize HBr byproducts .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate the target compound .
  • Yield Optimization : Control reaction temperature (60–80°C), stoichiometric excess of 1-phenylpiperazine (1.2–1.5 equiv), and inert atmosphere (N₂/Ar) to minimize oxidation side products .

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N-CH₂ protons) and propylamine chain (δ 1.6–1.8 ppm for CH₂CH₂CH₂) .
    • HRMS : Validate molecular ion peak (e.g., [M+H]⁺ at m/z 234.303 for C₁₃H₂₀N₄O) .
  • Chromatography :
    • HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/MeOH) with UV detection (λ = 254 nm); purity ≥95% is acceptable for pharmacological assays .

Q. What in vitro assays are appropriate for evaluating the dopamine receptor binding affinity of this compound?

Methodological Answer:

  • Radioligand Binding Assays :
    • D2/D3 Receptor Competition : Incubate with [³H]spiperone (D2) or [³H]PD128907 (D3) in CHO cell membranes. Calculate IC₅₀ via nonlinear regression .
    • Selectivity Screening : Test against off-target receptors (e.g., serotonin 5-HT₁A) to confirm specificity .
  • Functional Assays : Measure cAMP inhibition (D2/D3 agonism) using luciferase-based reporter systems .

Advanced Research Questions

Q. How can computational chemistry tools be integrated into the design of this compound derivatives to predict receptor-ligand interactions?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with dopamine D3 receptor active sites (PDB: 3PBL). Focus on hydrogen bonding with Ser192/Ser193 and π-π stacking with Phe346 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess ligand stability and binding free energy (MM-PBSA) .
  • QSAR Models : Train models on piperazine derivatives’ logP and polar surface area to predict blood-brain barrier permeability .

Q. What strategies are effective in resolving contradictions between in silico predictions and experimental binding data for piperazine-containing ligands?

Methodological Answer:

  • Re-evaluate Stereochemistry : Verify enantiomeric purity via chiral HPLC; synthetic impurities (e.g., racemization) may skew results .
  • Assay Conditions : Adjust buffer pH (7.4 vs. 6.8) or temperature (25°C vs. 37°C) to mimic physiological environments .
  • Probe Solubility : Use dynamic light scattering (DLS) to detect aggregation, which may reduce apparent binding affinity .

Q. What methodological approaches should be employed to analyze and mitigate batch-to-batch variability in the synthesis of this compound?

Methodological Answer:

  • DoE (Design of Experiments) : Apply factorial design to test variables (e.g., solvent polarity, reaction time) and identify critical parameters .
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and terminate at optimal conversion .
  • Impurity Profiling : Compare LC-MS traces across batches; identify and eliminate side products (e.g., N-alkylation byproducts) via gradient elution .

Data Contradiction Analysis

Q. How should researchers address discrepancies in dopamine receptor subtype selectivity across studies?

Methodological Answer:

  • Validate Receptor Expression : Confirm receptor density in cell lines via Western blot (e.g., D3 vs. D2 in HEK293 cells) .
  • Cross-Validate Assays : Compare radioligand binding (Kᵢ) with functional cAMP data (EC₅₀/IC₅₀) to rule out assay-specific artifacts .
  • Ligand Depletion Correction : Adjust for ligand depletion in low-receptor-density systems using the Cheng-Prusoff equation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Phenylpiperazin-1-yl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(4-Phenylpiperazin-1-yl)propan-1-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.